molecular formula C19H19N3O4S B11026877 Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11026877
M. Wt: 385.4 g/mol
InChI Key: NITXWEMVEMPUMM-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the isoquinoline moiety. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include thionyl chloride, isoquinoline derivatives, and methylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions are carefully controlled to minimize side reactions and maximize the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and isoquinoline-based molecules. Examples include:

Uniqueness

Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring and isoquinoline moiety. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. The IUPAC name reflects its intricate functional groups, which contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and isoquinoline derivatives. For instance, research indicates that similar thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Case Study:
A study assessed the cytotoxic effects of thiazole derivatives on human breast cancer cells (MCF-7). The results demonstrated that certain derivatives induced apoptosis through the activation of caspase pathways, with IC₅₀ values indicating significant potency.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound's structural features suggest potential efficacy against bacterial and fungal strains.

Research Findings:
In vitro assays have shown that thiazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with thiazole structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Experimental Evidence:
In a controlled study, a related thiazole compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis via caspase activation
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryReduction of pro-inflammatory cytokines

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 4-methyl-2-[(1-oxo-2-propan-2-ylisoquinoline-4-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H19N3O4S/c1-10(2)22-9-14(12-7-5-6-8-13(12)17(22)24)16(23)21-19-20-11(3)15(27-19)18(25)26-4/h5-10H,1-4H3,(H,20,21,23)

InChI Key

NITXWEMVEMPUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C(C)C)C(=O)OC

Origin of Product

United States

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